![molecular formula C17H25ClN2O3S B2883034 2-chloro-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 2034481-47-3](/img/structure/B2883034.png)
2-chloro-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide
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Description
The compound “2-chloro-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide” is a complex organic molecule. It contains a tetrahydropyran ring, which is a saturated six-membered ring containing five carbon atoms and one oxygen atom . It also contains a piperidine ring, which is a common structural element in many pharmaceuticals and natural products .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple ring structures and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, tetrahydropyranyl ethers are known to be resilient to a variety of reactions. The alcohol can later be restored by acid-catalyzed hydrolysis .Scientific Research Applications
Medicinal Chemistry and Drug Development
Synthesis and Structural Characterization of Methylbenzenesulfonamide CCR5 Antagonists : Research on methylbenzenesulfonamide derivatives has shown promise in the development of small molecular antagonists targeting CCR5 receptors, with potential applications in preventing human HIV-1 infection (Cheng De-ju, 2015).
Anti-P. falciparum Activity of Pyrazolopyridine-sulfonamide Derivatives : A study on 1-phenyl-1H-pyrazolo[3,4-b]pyridine derivatives linked to benzenesulfonamide moieties found significant in vitro activity against the chloroquine-resistant Plasmodium falciparum clone, suggesting potential for antimalarial drug development (Thais B Silva et al., 2016).
Herbicidal Activity
Herbicidal Activity of N-(2-pyrazolin-1-ylformyl) Benzenesulfonamides : This class of compounds shows interesting herbicidal activity, mainly as a post-emergence activity on dicotyledonous weed species, affecting the biosynthesis of branched-chain amino acids (J. Eussen et al., 1990).
Antitumor and Antimicrobial Applications
Antitumor Evaluation of Indeno[1,2-c]pyrazol(in)es : Compounds substituted with benzenesulfonamide, sulfonylurea, and sulfonylthiourea pharmacophores have shown promising broad-spectrum antitumor activity in vitro, suggesting the potential for cancer therapy development (Sherif A F Rostom, 2006).
Antimicrobial Agents from Sulfonamide Derivatives : New derivatives of benzenesulfonamide hybridized with pyrazole and thiazole rings have been synthesized and shown to possess significant antimicrobial properties, indicating potential for the development of new antimicrobial agents (H. Abbas et al., 2017).
properties
IUPAC Name |
2-chloro-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O3S/c18-16-3-1-2-4-17(16)24(21,22)19-13-14-5-9-20(10-6-14)15-7-11-23-12-8-15/h1-4,14-15,19H,5-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAFXRUANRVHRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2Cl)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide |
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